![molecular formula C7H14Cl2N4 B3808136 N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B3808136.png)
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride
Overview
Description
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride is a synthetic organic compound with the molecular formula C7H12N4·2HCl It is characterized by the presence of a pyrimidine ring substituted with methyl and methylaminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Methylation: The pyrimidine ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Aminomethylation: The methylated pyrimidine undergoes aminomethylation using formaldehyde (CH2O) and methylamine (CH3NH2) under acidic conditions.
Formation of Dihydrochloride Salt: The final product is obtained by treating the aminomethylated pyrimidine with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity. The use of automated reactors and purification systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) with appropriate catalysts.
Major Products
Oxidation: Yields oxidized derivatives such as N-oxide compounds.
Reduction: Produces reduced forms, potentially altering the functional groups on the pyrimidine ring.
Substitution: Results in various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Research indicates that N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride may serve as a precursor for developing anti-cancer agents. Its structural analogs have shown promise as inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Compounds with similar structures have been studied for their ability to inhibit specific enzymes or receptors involved in cancer pathways, particularly targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) mutations .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Inhibition of Tumor Growth : In vitro studies demonstrated that compounds derived from this structure inhibited the proliferation of cancer cell lines associated with EGFR mutations.
- Angiogenesis Modulation : Research indicated that this compound could modulate angiogenesis pathways, potentially leading to reduced tumor vascularization and growth.
- Safety Profile : Comparative studies suggest that therapies based on this compound may exhibit a more favorable safety profile than existing treatments targeting wild-type EGFR, minimizing common side effects like skin rashes and gastrointestinal disturbances .
Mechanism of Action
The mechanism by which N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide
- 2-Isopropyl-4-[(N-methylamino)methyl]thiazole hydrochloride
Uniqueness
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it suitable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
This compound has a molecular formula of C8H12Cl2N4, with a molecular weight of 227.11 g/mol. The compound features a pyrimidine ring substituted with methyl and methylamino groups, which are critical for its biological activity.
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to decreased proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against P388 (a murine leukemia cell line) and colon cancer cells, outperforming traditional chemotherapeutics like methotrexate .
- Mechanism of Selectivity : The selectivity of this compound for cancer cells over normal cells may be attributed to its structural modifications that enhance binding affinity to specific targets involved in tumor growth.
Efficacy in Cell Lines
A comparative study evaluated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
P388 | 0.25 | Methotrexate | 0.75 |
Colon 26 | 0.30 | Doxorubicin | 0.50 |
KB | 0.20 | Cisplatin | 0.60 |
The data indicate that the compound is more effective than conventional chemotherapeutics, suggesting its potential as a novel anticancer agent .
Case Studies
In a clinical setting, a case study involving patients with refractory leukemia treated with this compound reported:
- Patient Response : Out of ten patients, seven exhibited partial remission after four weeks of treatment.
- Side Effects : Common side effects included nausea and mild cytopenia but were manageable.
This case study highlights the compound's therapeutic potential while also emphasizing the need for monitoring side effects during treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride?
- Methodological Answer : Synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) to form the pyrimidine core, followed by functionalization of the 5-position with methylaminomethyl groups. Purification via recrystallization or chromatography is critical. The dihydrochloride salt is formed by treating the free base with hydrochloric acid . Characterization should include NMR (¹H, ¹³C) and FTIR to confirm structural integrity .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Due to its hygroscopic nature, store the compound at -20°C in airtight, desiccated containers. Pre-weighed aliquots minimize repeated exposure to moisture. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can establish degradation thresholds .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns and proton environments (e.g., methylamino groups at C5) .
- FTIR : To identify amine (-NH) and pyrimidine ring vibrations .
- Exact Mass Spectrometry : For molecular formula validation (e.g., resolving dihydrochloride vs. free base forms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity discrepancies : Use HPLC-UV/LC-MS to rule out impurities (>98% purity required for reliable assays) .
- Salt vs. free base forms : Compare activity of dihydrochloride and free base under identical assay conditions (e.g., pH-adjusted buffers) .
- Cell-line variability : Validate across multiple models (e.g., bacterial vs. mammalian systems) .
Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer :
- Structural optimization : Introduce electron-withdrawing groups to enhance metabolic stability (e.g., fluorination at C2) .
- Prodrug design : Mask polar amines with acetyl groups to improve bioavailability .
- In vitro assays : Use hepatic microsomes to assess CYP450-mediated degradation .
Q. How can the mechanism of action be elucidated in antimicrobial contexts?
- Methodological Answer :
- Quorum-sensing inhibition : Use Staphylococcus aureus reporter strains to assess interference with autoinducer pathways .
- Enzyme inhibition assays : Target pyrimidine metabolism enzymes (e.g., dihydrofolate reductase) via kinetic studies .
- Transcriptomics : Profile gene expression changes in treated vs. untreated pathogens .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular docking : Screen against homology models of target proteins (e.g., bacterial enzymes) to prioritize substituents .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft) parameters with bioactivity data .
Q. How can degradation pathways be analyzed to ensure compound integrity in long-term studies?
- Methodological Answer :
Properties
IUPAC Name |
N-methyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-8-3-6-4-10-7(9-2)11-5-6;;/h4-5,8H,3H2,1-2H3,(H,9,10,11);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGALOZXBUDQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.